molecular formula C16H42O2Si4 B14207974 2,9-Dioxa-4,7-disiladecane, 4,4,7,7-tetramethyl-3,8-bis(trimethylsilyl)- CAS No. 833460-48-3

2,9-Dioxa-4,7-disiladecane, 4,4,7,7-tetramethyl-3,8-bis(trimethylsilyl)-

Katalognummer: B14207974
CAS-Nummer: 833460-48-3
Molekulargewicht: 378.8 g/mol
InChI-Schlüssel: VHGXXIOVGSRKNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,9-Dioxa-4,7-disiladecane, 4,4,7,7-tetramethyl-3,8-bis(trimethylsilyl)- is an organosilicon compound known for its unique structural properties. This compound is characterized by the presence of silicon-oxygen bonds and multiple methyl groups, which contribute to its stability and reactivity. It is commonly used in various industrial and research applications due to its versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Dioxa-4,7-disiladecane, 4,4,7,7-tetramethyl-3,8-bis(trimethylsilyl)- typically involves the hydrosilylation reaction between silicon hydrides and epoxides. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under controlled temperature and pressure conditions . The reaction proceeds through the addition of silicon-hydrogen bonds across the carbon-oxygen double bond of the epoxide, resulting in the formation of the desired organosilicon compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters, including temperature, pressure, and catalyst concentration, to optimize the reaction efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2,9-Dioxa-4,7-disiladecane, 4,4,7,7-tetramethyl-3,8-bis(trimethylsilyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2,9-Dioxa-4,7-disiladecane, 4,4,7,7-tetramethyl-3,8-bis(trimethylsilyl)- involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen bonds and trimethylsilyl groups play a crucial role in its reactivity and stability. These functional groups enable the compound to form stable complexes with other molecules, facilitating its use in various chemical reactions and applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,9-Dioxa-4,7-disiladecane, 4,4,7,7-tetramethyl-3,8-bis(trimethylsilyl)- is unique due to its specific arrangement of silicon-oxygen bonds and multiple trimethylsilyl groups. This unique structure imparts distinct chemical properties, making it highly versatile for various applications in research and industry .

Eigenschaften

CAS-Nummer

833460-48-3

Molekularformel

C16H42O2Si4

Molekulargewicht

378.8 g/mol

IUPAC-Name

[methoxy-[2-[[methoxy(trimethylsilyl)methyl]-dimethylsilyl]ethyl-dimethylsilyl]methyl]-trimethylsilane

InChI

InChI=1S/C16H42O2Si4/c1-17-15(19(3,4)5)21(9,10)13-14-22(11,12)16(18-2)20(6,7)8/h15-16H,13-14H2,1-12H3

InChI-Schlüssel

VHGXXIOVGSRKNN-UHFFFAOYSA-N

Kanonische SMILES

COC([Si](C)(C)C)[Si](C)(C)CC[Si](C)(C)C(OC)[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.